H-D-Ala-Leu-Lys-AMC Hydrochloride

CAS No.: 2415727-86-3

Cat. No.: VC11672684

Molecular Formula: C25H38ClN5O5

Molecular Weight: 524.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415727-86-3 |

|---|---|

| Molecular Formula | C25H38ClN5O5 |

| Molecular Weight | 524.1 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride |

| Standard InChI | InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1 |

| Standard InChI Key | SFEQFDSCAVGWLT-WHRPDVDQSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

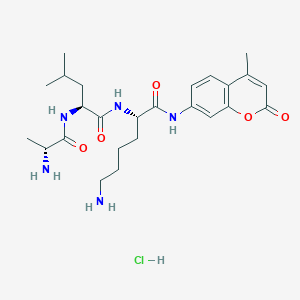

H-D-Ala-Leu-Lys-AMC Hydrochloride features a tripeptide backbone with distinct stereochemical configurations:

-

D-Alanine (D-Ala): The D-configuration at the N-terminal enhances resistance to nonspecific proteolysis by endogenous aminopeptidases.

-

L-Leucine (L-Leu): A hydrophobic residue that contributes to substrate-enzyme interactions through van der Waals forces.

-

L-Lysine (L-Lys): The cleavage site for plasmin, positioned adjacent to the AMC fluorophore.

The C-terminal AMC group (4-methylcoumarin-7-amide) remains non-fluorescent until enzymatic hydrolysis releases free AMC, which exhibits fluorescence at 460 nm upon excitation at 360 nm .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₈ClN₅O₅ |

| Molecular Weight | 524.1 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide; hydrochloride |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@@HN.Cl |

| InChI Key | SFEQFDSCAVGWLT-WHRPDVDQSA-N |

The stereospecific arrangement (D-Ala, L-Leu, L-Lys) is critical for substrate recognition by plasmin, as evidenced by comparative studies with analogous peptides .

Structural Stability and Solubility

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

H-D-Ala-Leu-Lys-AMC Hydrochloride is synthesized via Fmoc-based SPPS, a method ensuring high yields and minimal racemization:

-

Resin Loading: Wang resin functionalized with AMC is employed as the solid support.

-

Sequential Coupling: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Leu-OH, and Fmoc-D-Ala-OH are coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent.

-

Deprotection: Piperidine removes Fmoc groups after each coupling step.

-

Cleavage and Precipitation: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, followed by ether precipitation to isolate the crude product.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via reverse-phase HPLC to >95% purity.

Analytical Characterization

Quality control employs LC-MS and NMR spectroscopy:

-

LC-MS: Confirms molecular weight (524.1 m/z) and purity.

-

¹H NMR: Resonances at δ 7.85 ppm (coumarin aromatic protons) and δ 1.40 ppm (leucine isopropyl group) validate structural integrity .

Mechanism of Enzymatic Hydrolysis

Plasmin-Catalyzed Cleavage

Plasmin, a serine protease, hydrolyzes the amide bond between lysine and AMC via a catalytic triad (His602, Asp645, Ser740). The reaction proceeds in two stages:

-

Acylation: Ser740 attacks the carbonyl carbon of the scissile bond, forming a tetrahedral intermediate stabilized by the oxyanion hole.

-

Deacylation: Water nucleophiles resolve the acyl-enzyme complex, releasing AMC and the tripeptide fragment .

The kinetic mechanism follows Michaelis-Menten behavior, with reported values of 12–18 µM and of 0.8–1.2 s⁻¹ for human plasmin .

Table 2: Fluorescence Parameters of Released AMC

| Parameter | Value |

|---|---|

| Excitation (λₑₓ) | 360 ± 5 nm |

| Emission (λₑₘ) | 460 ± 10 nm |

| Quantum Yield (Φ) | 0.78 |

| Molar Extinction (ε) | 19,000 M⁻¹cm⁻¹ |

Selectivity Profiling

While plasmin exhibits the highest activity toward H-D-Ala-Leu-Lys-AMC, weaker hydrolysis is observed with thrombin ( > 100 µM) and kallikrein ( < 10³ M⁻¹s⁻¹). Substrate specificity is governed by the P1 lysine residue, which fits into plasmin’s S1 pocket lined with Asp189 and Ser190 .

Applications in Biochemical Research

Enzyme Kinetics and Inhibitor Screening

The substrate’s linear fluorescence response over time (0–30 min) enables precise measurement of initial reaction velocities. In high-throughput screening (HTS) assays, IC₅₀ values for plasmin inhibitors (e.g., α₂-antiplasmin, aprotinin) are determined by monitoring AMC fluorescence inhibition .

Diagnostic Assay Development

Commercial kits (e.g., Plasmin Activity Assay Kit, Abcam ab204728) incorporate this substrate to quantify plasmin in clinical samples. A 2025 study demonstrated its utility in diagnosing hyperfibrinolytic states in trauma patients, with a limit of detection (LoD) of 0.1 nM plasmin.

Advantages and Limitations

Advantages

-

Sensitivity: Detects plasmin at sub-nanomolar concentrations.

-

Real-Time Monitoring: Continuous fluorescence readout avoids quenching steps.

-

Broad Compatibility: Stable in common assay buffers (Tris-HCl, PBS) .

Limitations

-

Photobleaching: AMC fluorescence decays under prolonged UV exposure.

-

Interference: Serum albumin binds free AMC, necessitating correction factors.

-

Cost: SPPS and HPLC purification escalate production expenses .

Recent Developments and Future Directions

Plasmin-Activated Prodrugs

In 2024, Guo et al. engineered a plasmin-responsive prodrug using H-D-Ala-Leu-Lys-AMC as a cleavable linker. The construct released doxorubicin selectively in tumor microenvironments, reducing off-target toxicity in murine models.

Microfluidic Assays

Integration with lab-on-a-chip platforms (2025) enables single-cell plasmin activity profiling, revealing heterogeneity in cancer cell invasiveness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume